4//'-Aminobiphenyl-4-sulfonate
Description
Historical Context of Aminobiphenyl Sulfonates in Chemical Research
The parent compound, 4-aminobiphenyl (B23562) (4-ABP), has a well-documented history, primarily as a substance of toxicological concern. wikipedia.orgwho.int It was formerly utilized as a rubber antioxidant and as an intermediate in the synthesis of dyes. wikipedia.orgwho.intchemicalbook.comnih.govnih.gov However, its production and use were curtailed in the mid-20th century due to its identification as a potent human carcinogen, specifically linked to bladder cancer. wikipedia.orgwho.intchemicalbook.com This has led to extensive research into its metabolic activation and its mechanism of inducing DNA damage. wikipedia.orgoncotarget.com
The study of aminobiphenyls took a new direction with the introduction of sulfonate groups. Sulfonation is a well-established chemical process that can dramatically alter the properties of an organic molecule, often increasing its water solubility and modifying its biological interactions. nih.gov In the context of aminobiphenyls, sulfonation was investigated as a potential detoxification pathway, as the addition of a polar sulfonate group could facilitate excretion from the body. nih.gov Research into sulfonated azo dyes, which can contain aminobiphenyl structures, has also contributed to the understanding of how these modified compounds behave in biological and environmental systems. nih.gov
Rationale for Focused Academic Inquiry into 4,4'-Aminobiphenyl-4-sulfonate
The specific focus on 4,4'-Aminobiphenyl-4-sulfonate stems from the unique combination of the biphenylamine backbone and the strategic placement of the sulfonate group. The rationale for its investigation is multifaceted:
Altered Biological Activity: The presence of the sulfonate group is expected to significantly alter the carcinogenic potential of the parent 4-aminobiphenyl. Academic inquiry seeks to understand if sulfonation at the 4'-position is a detoxification pathway or if it leads to other biological effects. The role of sulfotransferases, enzymes that catalyze sulfonation, in the metabolism of 4-aminobiphenyl is a key area of related research. nih.gov
Novel Material Applications: Sulfonated aromatic polymers are at the forefront of materials science research, particularly for applications in proton exchange membranes for fuel cells. benicewiczgroup.cominsuf.org These materials require components that are thermally stable and can facilitate proton transport. The rigid structure of the biphenyl (B1667301) core combined with the hydrophilic sulfonate group makes 4,4'-Aminobiphenyl-4-sulfonate a potential building block or model compound for such advanced materials.
Comparative Studies: The compound serves as an ideal candidate for comparative studies against its well-characterized, non-sulfonated counterpart, 4-aminobiphenyl. Such studies can provide fundamental insights into the structure-activity relationships of aromatic amines and the specific influence of sulfonate functionalization.
Overview of Current Research Trajectories and Gaps for 4,4'-Aminobiphenyl-4-sulfonate
Current research involving 4,4'-Aminobiphenyl-4-sulfonate is still in its early stages compared to its parent compound. However, several research trajectories are apparent:
Synthesis and Characterization: While the synthesis of aminobiphenyl derivatives is a well-established field of organic chemistry, specific, high-yield synthetic routes to 4,4'-Aminobiphenyl-4-sulfonate are an area of ongoing development. rsc.orggoogle.com Detailed characterization of its physicochemical properties beyond basic data is also required.
Toxicological and Mechanistic Studies: A significant research gap exists in the comprehensive toxicological profiling of 4,4'-Aminobiphenyl-4-sulfonate. Future studies are needed to definitively determine its carcinogenic potential and to elucidate the metabolic pathways it undergoes in biological systems.
Polymer and Materials Chemistry: The incorporation of 4,4'-Aminobiphenyl-4-sulfonate into novel polymers for applications such as fuel cell membranes, as has been done with other sulfonated aromatic compounds, is a promising area of exploration. benicewiczgroup.cominsuf.org
Chemical Compound Data
Below are data tables for 4,4'-Aminobiphenyl-4-sulfonate and its parent compound, 4-aminobiphenyl.
Table 1: Properties of 4,4'-Aminobiphenyl-4-sulfonate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(4-aminophenyl)benzenesulfonate | nih.gov |
| Molecular Formula | C₁₂H₁₀NO₃S⁻ | nih.gov |
| Molecular Weight | 248.28 g/mol | nih.gov |
| CAS Number | Not directly available for the sulfonate anion, but the parent acid is 3365-89-7 | nih.gov |
| Appearance | Data not available | |
| Solubility | Expected to be more water-soluble than 4-aminobiphenyl due to the sulfonate group. |
| XLogP3 | 0.7 | nih.gov |
Table 2: Properties of 4-Aminobiphenyl
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [1,1'-biphenyl]-4-amine | wikipedia.org |
| Molecular Formula | C₁₂H₁₁N | wikipedia.org |
| Molecular Weight | 169.227 g/mol | wikipedia.org |
| CAS Number | 92-67-1 | wikipedia.orgchemicalbook.com |
| Appearance | Colorless solid, may darken on exposure to air | wikipedia.org |
| Melting Point | 52-54 °C | chemicalbook.com |
| Boiling Point | 302 °C | wikipedia.org |
| Solubility in Water | Slightly soluble in cold water, soluble in hot water | wikipedia.org |
Properties
Molecular Formula |
C12H10NO3S- |
|---|---|
Molecular Weight |
248.276 |
IUPAC Name |
4-(4-aminophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H,14,15,16)/p-1 |
InChI Key |
XTRBDVMERAIUOB-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])N |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 4,4 Aminobiphenyl 4 Sulfonate
Established Synthetic Routes to the Aminobiphenyl Sulfonate Core
The foundational methods for constructing the 4,4'-aminobiphenyl-4-sulfonate molecule primarily involve two key transformations: the sulfonation of a pre-existing aminobiphenyl scaffold and the construction of the biphenyl (B1667301) moiety through coupling reactions.
Sulfonation of Aminobiphenyl Precursors
One of the most direct methods for the synthesis of aminobiphenyl sulfonates is the electrophilic sulfonation of a 4-aminobiphenyl (B23562) precursor. This reaction typically involves treating 4-aminobiphenyl with a sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid. umich.edu The amino group present on the biphenyl ring is a powerful activating group and directs the incoming sulfonyl group to the ortho and para positions. Due to steric hindrance, sulfonation at the position para to the amino group in the same ring is often disfavored, leading to substitution on the second ring.
The reaction conditions, including temperature and the specific sulfonating agent used, are critical in controlling the regioselectivity and yield of the desired 4'-sulfonated product. While this method is conceptually straightforward, it can sometimes lead to a mixture of isomers and polysulfonated byproducts, necessitating careful control of reaction parameters and subsequent purification steps.
Coupling Reactions for Biphenyl Moiety Construction
An alternative and often more versatile approach involves the construction of the biphenyl core through cross-coupling reactions. These methods offer greater control over the final structure by assembling the two phenyl rings from specifically functionalized precursors.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of biaryl compounds. acs.orgresearchgate.netchemrxiv.org This reaction typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid or its ester with an aryl halide or sulfonate. acs.orgacs.org For the synthesis of 4,4'-aminobiphenyl-4-sulfonate, this could involve coupling a 4-aminophenylboronic acid derivative with a 4-halobenzenesulfonate or a 4-sulfonated phenylboronic acid with a 4-haloaniline. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. acs.orgsnnu.edu.cn The development of highly active palladium precatalysts has expanded the scope of this reaction to include less reactive coupling partners like aryl chlorides. acs.orgchemrxiv.org
Ullmann Reaction: The Ullmann reaction is a classic method for the synthesis of symmetric and unsymmetric biaryls, traditionally involving the copper-mediated coupling of two aryl halides at elevated temperatures. researchgate.netambeed.comorganic-chemistry.org While effective, the classic Ullmann conditions can be harsh. Modern variations of the Ullmann reaction utilize palladium or nickel catalysts and can proceed under milder conditions. researchgate.net The homocoupling of an appropriately substituted aryl halide or sulfonate can be employed, or a cross-coupling approach can be utilized. rsc.orgacs.org For instance, the coupling of 4-iodoaniline (B139537) with a 4-halobenzenesulfonate in the presence of a copper catalyst represents a potential Ullmann-type route to the target molecule.
| Coupling Reaction | Catalyst | Typical Substrates | Key Advantages |
| Suzuki-Miyaura | Palladium complexes | Aryl boronic acids/esters and Aryl halides/sulfonates | High functional group tolerance, mild reaction conditions, high yields. acs.orgresearchgate.netchemrxiv.orgacs.org |
| Ullmann | Copper, Palladium, or Nickel | Aryl halides | Effective for both symmetrical and unsymmetrical biaryls. researchgate.netambeed.comorganic-chemistry.org |
Novel Approaches and High-Yield Synthesis of 4,4'-Aminobiphenyl-4-sulfonate
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of complex organic molecules, including 4,4'-aminobiphenyl-4-sulfonate.
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. For the synthesis of aminobiphenyl sulfonates, this can involve the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of catalyst systems that can be recycled and reused. researchgate.net For instance, performing Suzuki-Miyaura reactions in aqueous media can significantly reduce the use of volatile organic compounds. researchgate.net Additionally, solvent-free reaction conditions and the use of organocatalysts are being explored to create more sustainable synthetic pathways. chemrevlett.comresearchgate.net
Chemo- and Regioselective Functionalization Techniques
Achieving high chemo- and regioselectivity is a primary goal in modern organic synthesis to minimize the formation of unwanted byproducts and simplify purification. clemson.eduuni-muenchen.deacs.org In the context of 4,4'-aminobiphenyl-4-sulfonate synthesis, this involves the use of advanced catalytic systems and directing groups that can precisely control the position of functionalization. unito.itresearchgate.net For example, the use of specific ligands in palladium-catalyzed coupling reactions can influence the regioselectivity of the C-C bond formation. acs.org Similarly, directed metalation strategies can be employed to selectively introduce a sulfonate group at the desired position on the biphenyl scaffold. uni-muenchen.de
Purification and Isolation Methodologies for 4,4'-Aminobiphenyl-4-sulfonate
The final step in any synthetic procedure is the purification and isolation of the target compound in a high state of purity. For 4,4'-aminobiphenyl-4-sulfonate, which is a crystalline solid, several techniques can be employed.
Crystallization: Crystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid organic compounds. chemicalbook.com The choice of solvent is critical and is determined by the solubility profile of the desired product and its impurities.
Chromatography: Column chromatography is a versatile technique for separating complex mixtures. For aminobiphenyl sulfonates, techniques like silica (B1680970) gel chromatography can be used, although the polar nature of the sulfonate and amino groups may require the use of polar solvent systems.
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases. For instance, adjusting the pH of an aqueous solution can be used to selectively extract acidic or basic impurities into an organic phase. googleapis.com
The selection of the most appropriate purification method or combination of methods depends on the nature and quantity of the impurities present in the crude product.
Advanced Chromatographic Techniques (e.g., Flash Chromatography)
Flash chromatography is a rapid and efficient purification method that is particularly useful for separating complex mixtures. researchgate.net For highly polar and ionic compounds like 4,4'-aminobiphenyl-4-sulfonate, which may exhibit strong interactions with standard silica gel, modifications to the chromatographic conditions are often necessary. rochester.edu
The purification of sulfonated aromatic amines can be challenging due to their solubility in polar solvents and potential for irreversible binding to the stationary phase. rochester.edu To mitigate these issues, several strategies can be employed. One common approach is to use a modified stationary phase or to deactivate the silica gel by pre-treating it with a base, such as triethylamine, to block the acidic silanol (B1196071) groups. rochester.edu Another effective technique is to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the target compound. rochester.edu
For compounds like 4,4'-aminobiphenyl-4-sulfonate, a reversed-phase flash chromatography approach may also be suitable. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile. The addition of buffers to control the pH of the mobile phase can be crucial for achieving good separation of ionic compounds.
Table 1: Illustrative Flash Chromatography Parameters for the Purification of 4,4'-Aminobiphenyl-4-sulfonate
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) treated with 1% Triethylamine | Deactivates acidic sites on the silica, preventing irreversible adsorption of the amine. |
| Mobile Phase | Gradient of Dichloromethane (DCM) to 10% Methanol in DCM | Starts with a non-polar eluent to remove non-polar impurities, then increases polarity to elute the polar product. |
| Sample Loading | Dry loading | The crude product is adsorbed onto a small amount of silica gel before being placed on the column, which can improve resolution for less soluble compounds. rochester.edu |
| Flow Rate | 50 mL/min | An optimized flow rate ensures good separation without excessive diffusion. |
| Detection | UV at 254 nm | The aromatic nature of the compound allows for easy detection by UV light. |
This table presents a hypothetical but scientifically plausible set of parameters for the purification of 4,4'-aminobiphenyl-4-sulfonate via flash chromatography.
Crystallization and Precipitation Protocols
Crystallization and precipitation are essential techniques for the bulk purification of 4,4'-aminobiphenyl-4-sulfonate. The zwitterionic nature of the compound, possessing both an acidic sulfonic acid group and a basic amino group, means its solubility is highly dependent on the pH of the solution. This property can be exploited to achieve effective purification.
In a typical procedure, the crude product can be dissolved in an aqueous basic solution, where the sulfonic acid group is deprotonated to form a sulfonate salt, and the amino group is in its neutral form. Insoluble impurities can then be removed by filtration. Subsequently, acidification of the filtrate will protonate the amino group. At the isoelectric point, where the net charge of the molecule is zero, the solubility of the zwitterionic compound is at its minimum, leading to its precipitation or crystallization out of the solution. icrwhale.org The choice of acid and the final pH are critical parameters to control the purity and yield of the final product. The precipitated solid can then be collected by filtration, washed with a suitable solvent to remove any remaining soluble impurities, and dried.
Recrystallization from a suitable solvent system can further enhance the purity. For aromatic sulfonic acids, recrystallization from aqueous solutions, sometimes with the addition of a mineral acid like hydrochloric acid, has been reported to yield pure crystals. caltech.edu
Table 2: Influence of pH on the Solubility and Recovery of 4,4'-Aminobiphenyl-4-sulfonate during Precipitation
| pH of Solution | Predominant Species | Solubility | Expected Recovery |
| 2.0 | Cationic (protonated amine) | High | Low |
| 4.5 (Isoelectric Point) | Zwitterionic | Low | High |
| 9.0 | Anionic (deprotonated sulfonic acid) | High | Low |
This table illustrates the theoretical relationship between pH, the ionic form of 4,4'-aminobiphenyl-4-sulfonate, its solubility, and the expected recovery during a precipitation-based purification process.
Theoretical and Computational Investigations of 4,4 Aminobiphenyl 4 Sulfonate
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio and semi-empirical methods can predict molecular geometry, orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate molecular properties, including the energies and shapes of molecular orbitals. frontiersin.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For aromatic amines like 4-aminobiphenyl (B23562), calculations have been performed to determine properties such as the HOMO-LUMO energy gap (ΔE), ionization potential (I.P.), and dipole moment (μ). oup.com For instance, studies on 4-aminobiphenyl and its analogs using the semi-empirical MNDO method have provided insights into their electronic properties. oup.com Furthermore, DFT calculations at levels like B3LYP/6-311+G(d,p) are used to determine charge distributions, such as the Natural Population Analysis (NPA) charges on specific atoms, which are critical for understanding intermolecular interactions. rsc.org
Table 1: Examples of Calculated Electronic Properties for 4-Aminobiphenyl and a Related Thiolate Analog
| Compound/Analog | Method | Calculated Property | Value | Reference |
| 4-Aminobiphenyl | MNDO | ΔE (HOMO-LUMO Gap) | 9.00 eV | oup.com |
| 4-Aminobiphenyl | MNDO | Ionization Potential (I.P.) | 8.24 eV | oup.com |
| 4-Aminobiphenyl | MNDO | Dipole Moment (μ) | 2.14 D | oup.com |
| 4-Aminodiphenyl Thiolate | B3LYP/6-311+G(d,p) | NPA Charge on Sulfur | -0.570 | rsc.org |
| 4-Aminodiphenyl Thiolate | B3LYP/6-311+G(d,p) | HOMO-LUMO Gap | 3.32 eV | rsc.org |
This table presents data for the parent compound 4-aminobiphenyl and a structurally similar thiolate to illustrate the types of parameters derived from quantum mechanical calculations. The sulfonate group in the target compound would significantly alter these values.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly employed to simulate electronic absorption spectra (UV-Vis) by calculating the transition energies from the ground state to various excited states. frontiersin.orgresearchgate.net For example, in studies of related push-pull biphenyl (B1667301) systems, TD-DFT calculations have been used to predict absorption maxima in different solvents, showing how electronic transitions are influenced by the environment. frontiersin.org These theoretical predictions, while sometimes systematically shifted compared to experimental results, accurately capture trends in absorption shifts. frontiersin.org
Similarly, DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By calculating the magnetic shielding tensors for NMR or the vibrational modes for IR, scientists can assign experimental peaks and confirm molecular structures. researchgate.netmit.edu
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can model complex processes such as conformational changes and binding events that occur over time. nih.govresearchgate.net
The surrounding solvent can significantly influence the stable conformations and potential tautomeric forms of a solute. MD simulations can explicitly model these solvent effects. The choice of solvent can impact reaction pathways; for instance, polar protic solvents have been shown to favor certain dissociative pathways in reactions involving sulfamates by stabilizing charged intermediates. acs.org In studies of the metabolic oxidation of 4-aminobiphenyl, it was observed that acetonitrile, a polar aprotic solvent, did not inhibit the reaction, unlike other solvents such as methanol (B129727) and acetone, suggesting specific solute-solvent interactions play a key role. scholaris.ca MD simulations, often in conjunction with continuum solvation models, can be used to explore and rationalize these experimental observations by analyzing the solvation shell structure and interaction energies.
4,4'-Aminobiphenyl-4-sulfonate possesses both hydrogen bond donor (amine) and acceptor (sulfonate) groups, making it a candidate for forming ordered, non-covalent structures known as supramolecular assemblies. nih.gov MD simulations are a key tool for investigating the stability and dynamics of these assemblies and for predicting binding affinities between molecules. escholarship.org Docking studies combined with MD can reveal how a molecule fits into a host's binding site, mimicking the shape and electrostatic interactions of a natural substrate. escholarship.org Such simulations are crucial in fields like drug design and materials science to understand how individual molecules self-assemble into larger, functional architectures driven by interactions like hydrogen bonds and π–π stacking. nih.gov
Reaction Mechanism Elucidation for Transformations Involving 4,4'-Aminobiphenyl-4-sulfonate
Computational chemistry provides deep insights into the pathways of chemical reactions, allowing for the study of transient intermediates and transition states that are difficult to observe experimentally.
One critical area of investigation for aromatic amines is their metabolic activation. For the parent compound, 4-aminobiphenyl, a widely accepted mechanism involves its oxidation in the liver by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl. wikipedia.org This intermediate can be further activated to a reactive nitrenium ion, which can then form covalent adducts with DNA, a key step in its carcinogenicity. wikipedia.orgnih.gov Computational models can be used to study the energetics of each step in this bioactivation pathway.
In the realm of synthetic chemistry, DFT calculations are essential for understanding the mechanisms of metal-catalyzed cross-coupling reactions, which are often used to form the biphenyl backbone. For related reactions involving aryl electrophiles, the catalytic cycle typically involves steps of oxidative addition, ligand exchange, and reductive elimination. acs.org DFT calculations can map the Gibbs free energy profile of these pathways, identifying the rate-determining step and explaining the role of ligands and solvents in the reaction's efficiency. acs.org
Transition State Analysis of Key Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions by calculating the structures and energies of transition states. researchgate.net For sulfonated aromatic diamines like DABSA, a key reaction of interest is polyamidation, which is fundamental to the formation of polyimides used in applications such as proton exchange membranes (PEMs). researchgate.netresearchgate.net
The analysis of the transition state in the amidation reaction between a diamine like DABSA and a dianhydride provides crucial insights into the reaction kinetics and mechanism. Theoretical calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. These calculations often involve modeling the interaction between the nucleophilic amino group of the diamine and the electrophilic carbonyl carbon of the dianhydride.
Researchers have proposed various transition state models for similar reactions, such as those involving bifunctional sulfonamide catalysts. psu.edu In these models, hydrogen bonding interactions between the reactants and any present solvent or catalyst molecules are shown to play a critical role in stabilizing the transition state and influencing the reaction pathway. For instance, in aqueous media, water molecules can form hydrogen bonds with the amide groups and aldehydes, affecting the stereochemistry of the reaction. psu.edu
| Reaction Step | Reactants | Transition State (TS) Geometry | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |
| Nucleophilic Attack | DABSA amino group & Pyromellitic dianhydride (PMDA) carbonyl group | Tetrahedral intermediate formation | 15 - 25 | N-C: ~2.0-2.5, C-O: ~1.3-1.4 |
| Proton Transfer | From protonated amine to carboxylate intermediate | Concerted or stepwise proton shuttle | 5 - 10 | O-H: ~1.1-1.3, N-H: ~1.2-1.4 |
| Ring Opening | Cleavage of the anhydride (B1165640) C-O bond | Elongated C-O bond | 10 - 20 | C-O (anhydride): >1.8 |
| Imidization (Dehydration) | Amic acid cyclization | Formation of a five-membered ring | 20 - 30 | N-C (new): ~1.8-2.2, C-O (leaving): >2.0 |
This table is illustrative and represents typical data obtained from DFT calculations on amidation and imidization reactions. The values are hypothetical and serve to demonstrate the type of information gained from transition state analysis.
By understanding these transition states, chemists can predict reaction rates, identify rate-determining steps, and design catalysts or reaction conditions to improve the efficiency of polymer synthesis.
Computational Design of Novel Derivatives
Computational design and in silico screening are powerful strategies for discovering novel materials with tailored properties, and this approach has been applied to derivatives of sulfonated diaminobiphenyls like DABSA. nih.govacs.org The primary goal is often to develop advanced polymers, particularly for applications like high-temperature proton exchange membrane fuel cells (HT-PEMFCs). researchgate.net
The design process typically involves creating a virtual library of novel derivatives by modifying the parent structure. For DABSA, this could involve introducing different functional groups, altering the polymer backbone, or creating copolymers with other monomers. Computational methods are then used to predict the properties of these virtual derivatives, allowing for the rapid screening of many candidates without the need for extensive experimental synthesis and characterization. nih.gov
Key properties of interest for PEM applications include proton conductivity, thermal stability, mechanical strength, and water uptake. DFT and molecular dynamics (MD) simulations are employed to predict these properties. For example, DFT can be used to calculate the electronic properties and basicity of the amine groups, which influences the stability of the resulting polyimide. acs.org MD simulations can model the polymer membrane in a hydrated environment to predict its morphology and how water and protons are transported through it.
The following table summarizes computationally predicted properties for a selection of hypothetical novel polyimide derivatives based on DABSA, illustrating the outcome of a typical in silico screening study.
| Derivative (Copolymer with DABSA and...) | Predicted Proton Conductivity (S/cm at 80°C, 95% RH) | Predicted Thermal Decomposition Temp. (°C) | Predicted Water Uptake (%) | Predicted Ion Exchange Capacity (meq/g) |
| Pyromellitic dianhydride (PMDA) | 0.09 | > 450 | 25 | 1.8 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 0.11 | > 470 | 28 | 1.9 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 0.13 | > 460 | 35 | 2.1 |
| 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) | 0.10 | > 500 | 22 | 1.7 |
This table is illustrative. The presented data are hypothetical examples based on trends reported in the literature for sulfonated polyimides and serve to demonstrate the type of information generated during computational design and screening. researchgate.netresearchgate.net
These computational predictions guide synthetic efforts toward the most promising candidates, significantly accelerating the materials discovery process. For instance, research has shown that using specific dianhydrides can enhance the proton conductivity of the resulting polyimide membrane. The computational design of such novel derivatives is a vibrant area of research aimed at creating next-generation materials for clean energy technologies.
Applications of 4,4 Aminobiphenyl 4 Sulfonate in Advanced Materials Science
Integration into Polymer Architectures
The dual functionality of BDSA, with two amine groups available for polymerization and two sulfonic acid groups for introducing charge and hydrophilicity, is central to its application in polymer science. It is a key monomer in the synthesis of high-performance sulfonated polymers.
As a Monomer for Polycondensation or Polymerization
4,4'-diaminobiphenyl-2,2'-disulfonic acid is widely used as a sulfonated diamine monomer in polycondensation reactions to create sulfonated polyimides (SPIs). nih.govmdpi.com These reactions typically involve condensation with an aromatic dianhydride, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA). chinesechemsoc.orgresearchgate.net The resulting SPIs are a class of high-performance polymers that combine the excellent thermal stability, mechanical strength, and chemical resistance of the polyimide backbone with the ionic conductivity and hydrophilicity imparted by the sulfonic acid groups. chinesechemsoc.orgidu.ac.id
The synthesis is often a two-step process involving the creation of a poly(amic acid) precursor, which is then thermally or chemically treated to form the final polyimide. mdpi.com The rigid nature of the BDSA monomer contributes to the mechanical integrity of the resulting polymer films, a critical property for applications such as proton exchange membranes (PEMs) in fuel cells. mdpi.com However, polyimides synthesized solely from BDSA can exhibit poor hydrolytic stability, which can be mitigated by creating copolymers with other non-sulfonated diamines.
Functionalization of Polymer Chains with Sulfonate Moieties
The primary purpose of incorporating BDSA into a polymer is to functionalize the polymer chains with sulfonic acid (-SO₃H) moieties. nih.gov These acidic groups are pivotal for applications requiring ion exchange and transport, most notably proton transport in fuel cell membranes. chinesechemsoc.orgtitech.ac.jp
The degree of functionalization, and thus the properties of the final material, can be precisely controlled by adjusting the molar ratio of BDSA to non-sulfonated diamine co-monomers during polymerization. nih.govmdpi.com This allows for the tuning of key parameters such as:
Ion Exchange Capacity (IEC): A measure of the number of active proton-donating sites, which is directly proportional to the BDSA content. Higher IEC values generally lead to higher proton conductivity. titech.ac.jp
Water Uptake: The sulfonic acid groups are hydrophilic and attract water, which is necessary to facilitate proton transport. Water uptake generally increases with the degree of sulfonation. titech.ac.jp
Proton Conductivity: This is the most critical property for fuel cell membranes. It is highly dependent on both the IEC and the level of hydration. titech.ac.jp
Mechanical and Hydrolytic Stability: While sulfonation is essential for conductivity, excessive levels can lead to high swelling in water and reduced mechanical and hydrolytic stability. titech.ac.jp Crosslinking the polymer chains is one strategy employed to improve this stability. titech.ac.jp
Below is a data table illustrating the relationship between the properties of crosslinked sulfonated polyimides and the chain length of the crosslinker.
| Crosslinker | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Proton Conductivity at 90 °C (S/cm) |
| Dibromo butane | 1.23 | 7.29 | 0.070 |
| Dibromo hexane | 1.16 | 6.70 | 0.055 |
| Dibromo decane | 1.06 | 6.55 | 0.054 |
| Uncrosslinked | - | - | ~0.070 |
| Data sourced from research on crosslinked sulfonated polyimides synthesized with 4,4′-diaminobiphenyl 2,2′-disulfonic acid. titech.ac.jp |
Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
While derivatives of diaminobiphenyls have been investigated for optoelectronic materials, the direct application of the highly polar, water-soluble BDSA molecule in typical OLED device structures is not common. However, its structural motifs and the properties it imparts to polymers are relevant to the broader field of organic electronics.
Design of Charge Transport Layers Incorporating the Compound
There is limited evidence of 4,4'-diaminobiphenyl-2,2'-disulfonic acid being directly used within the charge transport layers of conventional OLEDs. The ionic nature of the sulfonate groups and its solubility profile are generally not compatible with the vacuum deposition or non-polar solvent processing used for most OLEDs. These properties would significantly alter charge injection and transport dynamics. acs.orgacs.org
However, polyimides, including fluorinated versions derived from related biphenyl (B1667301) diamines, are extensively used in microelectronics and optoelectronics, for instance as low dielectric constant insulating layers or as transparent, thermally stable flexible substrates for OLED displays. idu.ac.idtitech.ac.jp The incorporation of functional groups like sulfonate into such polymers could be explored for modulating interfacial properties or for use in specialized device architectures like light-emitting electrochemical cells (LECs), which rely on ionic conductivity.
Luminescent Properties and Quantum Yield Optimization
The BDSA molecule itself is not a strong luminophore. Its primary role in materials science is structural and functional rather than photoluminescent. However, it serves as a critical building block for creating more complex, functional supramolecular structures that can exhibit interesting photophysical properties.
Utilization in Sensor Technologies
The well-defined structure of BDSA and its ability to be integrated into porous crystalline materials like MOFs and Covalent Organic Frameworks (COFs) make it a promising component for advanced sensor technologies. mdpi.comchinesechemsoc.orgmdpi.com
Research has shown that an anionic Fe(II) cage assembled with BDSA-derived ligands can be confined within a cationic MOF (MIL-101). mdpi.com This hierarchical host-guest material exhibits guest-modulated spin crossover (SCO) behavior. The transition between spin states is accompanied by a distinct color change, enabling the selective colorimetric sensing of atmospheric water (humidity). mdpi.com The material showed high selectivity for water over various organic solvent vapors. mdpi.com
Furthermore, the incorporation of BDSA into COFs is an active area of research. chinesechemsoc.org COFs possess high surface areas, permanent porosity, and tunable functionality, making them ideal platforms for chemical sensors. nih.govpsu.edu By using BDSA as a building block, anionic sulfonate groups are introduced into the COF's porous channels. These charged sites can interact with specific analytes, leading to a detectable signal. For example, the protonation of imine or other basic sites within a COF can cause a significant change in its fluorescence or color, forming the basis for highly sensitive acid sensors. nih.govpsu.edu Electrochemical sensors based on polymer-modified electrodes are another major application area where the conductive and functional properties of BDSA-containing materials could be leveraged for detecting a wide range of molecules.
Sensing Properties of a BDSA-Based Host-Guest Material
| Material System | Analyte | Sensing Principle | Detection Method | Selectivity |
|---|---|---|---|---|
| FeII₄L₆@MIL-101 | Water (Humidity) | Guest-induced spin crossover | Colorimetric | High selectivity for water over various organic vapors |
Data sourced from research on an Fe(II) cage (using a BDSA-derived ligand) confined in a MIL-101 MOF. mdpi.com
Design of Chemo- and Biosensors (non-clinical focus)
The unique molecular structure of sulfonated 4,4'-diaminobiphenyl derivatives is leveraged in the creation of advanced chemosensors and biosensors for non-clinical applications, such as environmental monitoring. These sensors are analytical devices that combine a chemical or biological recognition element with a transducer to detect the presence of specific analytes. researchgate.net The development of these sensors is crucial for detecting contaminants and monitoring environmental safety. nih.gov
The design of these sensors often involves immobilizing the aminobiphenyl sulfonate moiety or polymers derived from it onto a solid support or using it as a key monomer in the synthesis of porous organic polymers (POPs). nih.govbohrium.com The amino groups provide reactive sites for further functionalization or for direct interaction with target analytes. For instance, the amino groups can be chemically converted into other functional groups, such as azo dyes, which have distinct optical properties. nih.gov The sulfonic acid groups enhance the hydrophilicity and stability of the material in aqueous environments and can participate in electrostatic interactions or coordination with analytes. This dual functionality allows for the creation of robust sensing platforms with high selectivity and sensitivity for detecting various substances, including metal ions and organic pollutants. bohrium.comdeerhillpublishing.com
Mechanisms of Analyte Detection (e.g., colorimetric, fluorimetric)
The detection of analytes using sensors based on 4,4'-aminobiphenyl-4-sulfonate derivatives primarily relies on optical signal changes, namely colorimetric and fluorimetric responses. These mechanisms offer direct, often visual, detection of the target substance. rsc.org
Colorimetric Detection: This method is based on a change in color that is visible to the naked eye upon interaction with an analyte. nih.gov In sensors derived from aminobiphenyl sulfonates, the amino groups can be diazotized and coupled to form azo compounds. These azo dyes possess extensive conjugated π-electron systems, leading to strong absorption in the visible spectrum. When the sensor interacts with a target analyte, such as a metal ion, coordination to the azo linkage or other parts of the molecule can alter the electronic structure, causing a distinct color change. nih.gov This provides a simple and effective way to signal the presence of the analyte.
Fluorimetric Detection: This mechanism involves changes in the fluorescence properties of the sensor. The extended aromatic system of the biphenyl core can impart intrinsic fluorescence to the material. Analyte binding can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of this fluorescence. nih.gov For example, the formation of a complex with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a "turn-on" fluorescent response. Conversely, interaction with certain species can provide a pathway for quenching the excited state, resulting in a "turn-off" signal. nih.govnih.gov These fluorometric methods are often highly sensitive, allowing for the detection of trace amounts of analytes.
Contributions to Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. tcichemicals.comwikipedia.org Sulfonated 4,4'-diaminobiphenyls have emerged as highly valuable organic linkers or "struts" for the synthesis of these advanced frameworks, prized for their ability to impart specific functionalities and structural characteristics. mdpi.com
Ligand Design and Coordination Chemistry
In the architecture of MOFs and COFs, the geometry and connectivity of the organic linkers are paramount in defining the final topology and properties of the framework. berkeley.edu Sulfonated 4,4'-diaminobiphenyls are bifunctional or multifunctional linkers whose rigid biphenyl backbone ensures structural stability, while the terminal amino and sulfonate groups provide the necessary reactive sites for framework construction.
In MOFs: The sulfonate (−SO₃⁻) and amino (−NH₂) groups act as coordination sites for metal ions or clusters, which serve as the nodes of the framework. dovepress.com The sulfonic acid groups are particularly versatile, capable of coordinating to metal centers in various modes. rsc.org This coordination flexibility allows for the construction of diverse and stable structures. dovepress.com For example, 4,4′-diaminobiphenyl-2,2′-disulfonic acid has been used to form water-soluble tetrahedral Fe(II) coordination cages. The presence of sulfonate groups often enhances the stability of the framework, particularly in aqueous or acidic conditions, a critical feature for many applications. nih.gov
In COFs: COFs are constructed entirely from organic building blocks linked by strong covalent bonds. tcichemicals.com Here, the amino groups of the diaminobiphenyl linker are typically reacted with aldehyde-containing co-monomers to form highly stable imine linkages (−C=N−). tcichemicals.com The resulting two-dimensional (2D) or three-dimensional (3D) networks possess a highly ordered, crystalline structure. rsc.org The inclusion of sulfonate groups within the COF structure can be used to tune the material's properties, such as increasing its hydrophilicity for selective adsorption from aqueous solutions. mdpi.com
Porosity and Adsorption Properties of Frameworks
A defining characteristic of MOFs and COFs is their permanent, intrinsic porosity. rsc.orgnorthwestern.edu The use of linkers like sulfonated 4,4'-diaminobiphenyl allows for the rational design of frameworks with specific pore sizes and chemical environments, which are crucial for their application in storage, separation, and catalysis. nih.govnih.gov
The properties of the resulting frameworks are directly influenced by the linker used. For instance, azo-linked porous organic polymers (POPs) synthesized from 4,4'-diaminobiphenyl and 1,3,5-trihydroxybenzene have demonstrated significant porosity and a capacity for selective CO₂ capture and the removal of heavy metal ions from water. nih.gov Similarly, sulfonated COFs have been engineered for specific, high-affinity adsorption tasks. mdpi.com The introduction of sulfonate groups into the pores creates a strongly hydrophilic environment, enabling the selective capture of polar molecules like glycopeptides from complex mixtures. mdpi.com
The table below summarizes the properties of several porous frameworks synthesized using 4,4'-diaminobiphenyl or its derivatives, highlighting their adsorption capabilities.
| Framework Name | Monomers | BET Surface Area (m²/g) | Adsorption Application | Reference |
| man-Azo-P1 | 4,4′-diaminobiphenyl, 1,3,5-trihydroxybenzene | 290 | CO₂ capture, Heavy metal removal (Pb, Cr, As, Ni, Cu, Hg) | nih.gov |
| SCOF-2 | 4,4′-diaminobiphenyl-2,2′-disulfonic acid, 1,3,5-triformylphloroglucinol | Not specified | Selective enrichment of glycopeptides | mdpi.com |
| Complex 4 | 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene, (E,E-2,5-dimethoxy-1,4-bis-[2-pyridin-vinyl]-benzene), Zn²⁺ | Gas uptake: 15.9 cm³/g (CO₂) | CO₂ adsorption | nih.gov |
| Azo-POP-1 | Polynitro monomers (reductive coupling) | High | Aniline (B41778) adsorption from water | rsc.org |
This table is generated based on data from the referenced literature.
These examples underscore the critical role that 4,4'-aminobiphenyl-4-sulfonate and related derivatives play in the bottom-up construction of functional, porous materials. By carefully selecting the molecular building blocks, researchers can create frameworks with precisely controlled porosity and surface chemistry for targeted applications in materials science.
Catalytic Roles and Applications of 4,4 Aminobiphenyl 4 Sulfonate
As an Organocatalyst or Chiral Auxiliary
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The structure of 4,4'-aminobiphenyl-4-sulfonate contains both a Brønsted acid site (the sulfonic acid group, -SO₃H) and a Lewis basic site (the amino group, -NH₂). This bifunctional nature could allow it to act as an organocatalyst. The sulfonic acid group can protonate substrates, enhancing their electrophilicity, while the amino group can act as a base or a nucleophile.
The presence of both acidic and basic functionalities within the same molecule is advantageous. For instance, the amino group can exhibit a positive effect on catalytic activity when in proximity to a sulfonic group, as the formation of a zwitterionic structure can enhance the acidity of the protonated amine. mdpi.com This dual functionality makes it a candidate for catalyzing reactions such as aldol (B89426) condensations, esterifications, and multi-component reactions that benefit from simultaneous acid and base catalysis. mdpi.comresearchgate.net While specific studies on 4,4'-aminobiphenyl-4-sulfonate as a chiral auxiliary are not prevalent, the biphenyl (B1667301) scaffold is a common feature in well-known chiral ligands. Modification of the core structure could potentially lead to chiral derivatives for asymmetric synthesis.
Ligand in Homogeneous and Heterogeneous Catalysis
The amino and sulfonate groups, along with the aromatic system of 4,4'-aminobiphenyl-4-sulfonate, allow it to function as a ligand, coordinating with metal centers to form catalysts for a variety of chemical transformations.
The amino group on the biphenyl ring can act as a coordination site for transition metals such as palladium, copper, nickel, and cobalt. nih.govscispace.com The resulting metal complexes can be active catalysts in homogeneous catalysis. The biphenyl structure provides a rigid backbone, which can influence the stereochemistry and reactivity of the metal center. The sulfonate group (-SO₃H) imparts water solubility to the metal complex, which is highly advantageous for green chemistry applications, allowing reactions to be carried out in aqueous media and facilitating catalyst recovery. For example, sulfonated phosphine (B1218219) ligands are used to create water-soluble catalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov Similarly, a transition metal complex of 4,4'-aminobiphenyl-4-sulfonate could be employed in aqueous-phase catalysis. The electronic properties of the ligand, influenced by both the electron-donating amino group and the electron-withdrawing sulfonate group, can tune the reactivity of the metal center.
Heterogenizing homogeneous catalysts by anchoring them to solid supports combines the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. d-nb.inforesearchgate.net The 4,4'-aminobiphenyl-4-sulfonate molecule is well-suited for immobilization onto various supports.
The sulfonic acid group can be covalently grafted onto supports like silica (B1680970), alumina, polymers, or magnetic nanoparticles. mdpi.comresearchgate.netnih.gov This approach creates solid acid catalysts where the catalytically active -SO₃H groups are readily accessible to reactants. rsc.org These materials are robust, easy to handle, and can be reused multiple times. nih.gov Alternatively, the amino group can be used for attachment to a support, leaving the sulfonic acid group free to act as the catalytic site. Palladium nanoparticles, for instance, have been supported on sulfonic acid-functionalized metal-organic frameworks to create efficient catalysts for cascade reactions. rsc.org
Table 1: Examples of Supported Sulfonic Acid Catalysts and Their Applications
| Support Material | Functional Group | Application | Reference |
|---|---|---|---|
| Silica (SiO₂) | Propylsulfonic Acid | Dehydration of methanol (B129727) | rsc.org |
| Magnetic Nanoparticles (Fe₃O₄) | Sulfonic Acid | Biodiesel synthesis, oxidation of sulfides | nih.gov |
| Metal-Organic Framework (MIL-101) | Sulfonic Acid | Hydrogenation/esterification cascade reactions | rsc.org |
Role in Specific Organic Transformations (e.g., C-C coupling, oxidation reactions)
The structural features of 4,4'-aminobiphenyl-4-sulfonate make it relevant to several important classes of organic reactions.
Carbon-Carbon (C-C) Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for the synthesis of biaryls, which are common structures in pharmaceuticals and materials science. nih.gov The synthesis of aminobiphenyl derivatives is often achieved through these methods. chemrxiv.org In this context, 4,4'-aminobiphenyl-4-sulfonate could act as a ligand for the palladium catalyst. The amino group can coordinate to the palladium center, influencing its catalytic activity. The use of ligands is crucial for the efficiency of these reactions, particularly when using less reactive aryl chlorides. nih.govchemrxiv.org The sulfonate group would render the catalyst system water-soluble, facilitating reactions in environmentally friendly solvents. nih.gov
Table 2: Conditions for Suzuki-Miyaura Coupling using Aryl Amines
| Electrophile | Nucleophile | Catalyst/Ligand System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Chloroaniline | Fluorinated Phenylboronic Acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | High | chemrxiv.org |
| Aryl Chlorides | Arylboronic Acids | Pd(OAc)₂ / Sulfonated SPhos | Water | Excellent | nih.gov |
Oxidation Reactions: The amino group in the biphenyl structure can be a target for oxidation. Electrocatalytic oxidation of 4-aminobiphenyl (B23562) has been studied for wastewater treatment. researchgate.net In synthetic chemistry, sulfonic acid-functionalized catalysts have been employed for the selective oxidation of sulfides to sulfoxides. nih.govresearchgate.net A catalyst system incorporating 4,4'-aminobiphenyl-4-sulfonate could potentially be used in selective oxidation processes. For example, manganese-doped cobalt oxides have been used for the selective catalytic oxidation of sulfonamides. researchgate.net Furthermore, synthetic flavin systems have been developed to mimic monoamine oxidase enzymes, which are responsible for the oxidation of amines. ljmu.ac.uk
Environmental Chemistry and Fate of 4,4 Aminobiphenyl 4 Sulfonate
Photodegradation Pathways and Mechanisms
Photodegradation, or photolysis, is a primary mechanism for the transformation of chemical compounds in the environment, driven by the energy of sunlight. taylorandfrancis.com The absorption of ultraviolet (UV) light can lead to the cleavage of chemical bonds, oxidation, rearrangement, and other reactions that alter the structure of the parent molecule. taylorandfrancis.com For aromatic amines like 4,4'-Aminobiphenyl-4-sulfonate, photodegradation can be a significant transformation pathway in sunlit surface waters.
The process can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, where other substances in the water, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species that then attack the compound. nih.gov The rate and pathway of photolysis are influenced by the molecule's structure, the light's wavelength and intensity, and various environmental factors. taylorandfrancis.com
While specific studies on the photoproducts of 4,4'-Aminobiphenyl-4-sulfonate are limited, research on related compounds like benzidine (B372746) and other aromatic amines provides insight into likely transformation products. The photodegradation of aromatic amines often involves oxidation and bond cleavage. For instance, the irradiation of hydrazobenzene, a related compound, is known to yield 4,4'-diaminobiphenyl (benzidine). tdl.org
Photochemical reactions can lead to the formation of various intermediates. The breakdown of the chromophore, the part of the molecule that absorbs light, is a common outcome. researchgate.net For complex dye molecules, which often contain structures similar to 4,4'-Aminobiphenyl-4-sulfonate, photodegradation can proceed through steps like N-de-ethylation and the destruction of the chromophore ring structure. psu.edu In the case of 4,4'-dibromodiphenyl ether, a structurally analogous biphenyl (B1667301) compound, photochemical degradation at 300 nm resulted in reductive debromination through the cleavage of the carbon-bromine bond. nih.gov This suggests that for 4,4'-Aminobiphenyl-4-sulfonate, cleavage of the carbon-sulfonate or carbon-nitrogen bonds could be possible pathways, leading to a variety of smaller organic molecules.
Table 1: Potential Photodegradation Mechanisms for Aromatic Compounds
| Mechanism | Description | Potential Products |
|---|---|---|
| Bond Cleavage | The breaking of chemical bonds (e.g., C-N, C-S, C-C) upon absorption of light energy. taylorandfrancis.com | Smaller aromatic or aliphatic fragments. |
| Oxidation | Reaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen). taylorandfrancis.com | Hydroxylated derivatives, quinones. |
| Rearrangement | Intramolecular reorganization of the atomic structure to form isomers. taylorandfrancis.com | Structural isomers of the parent compound. |
| Dimerization | The joining of two molecules of the compound to form a larger molecule. taylorandfrancis.com | Biphenyl dimers or polymers. |
Several environmental factors can significantly alter the rate and efficiency of photodegradation. taylorandfrancis.com
pH: The pH of the water can affect the protonation state of the molecule, which in turn influences its light absorption properties and reactivity. taylorandfrancis.com For sulfonamide antibiotics, a related class of compounds, the photolysis decay rate was found to be dependent on the molecule's protonation state and the pH of the water. nih.gov Studies on other organic pollutants have shown that photodegradation efficiency can increase or decrease with pH changes, depending on the specific compound and the reaction mechanism. researchgate.net For 3-nitro-1,2,4-triazol-5-one (NTO), for example, the apparent quantum yield generally decreases as the pH increases. nih.gov
Dissolved Organic Matter (DOM): Natural organic matter, such as humic and fulvic acids, can act as photosensitizers, absorbing sunlight and producing reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen that enhance degradation (indirect photolysis). nih.gov Conversely, DOM can also inhibit photolysis by absorbing the incident light, effectively shielding the target compound from direct exposure. For sulfonamides, natural organic matter was the most significant factor in their indirect photolysis. nih.gov
Light Intensity and Wavelength: The rate of photolysis is directly related to the intensity of the light source. Shorter wavelengths of light carry more energy and are generally more effective at inducing photochemical reactions. taylorandfrancis.com Visible light in the range of 280 to 730 nm is primarily responsible for the photolysis of chemicals in the upper atmosphere and surface waters. taylorandfrancis.com
Dissolved Oxygen: The presence of dissolved oxygen can influence photodegradation pathways. Oxygen can participate in reactions, often leading to the formation of reactive oxygen species and promoting oxidative degradation. nih.gov The photolysis rate of NTO, for instance, was observed to increase with higher concentrations of dissolved oxygen. nih.gov
Biodegradation Studies in Aquatic and Terrestrial Systems
Biodegradation is a critical process for the removal of organic pollutants from the environment, carried out by microorganisms such as bacteria and fungi. nih.gov The ability of microbial communities to metabolize 4,4'-Aminobiphenyl-4-sulfonate determines its persistence in soil and water.
The microbial degradation of aromatic amines and sulfonated compounds has been the subject of considerable research. While specific pathways for 4,4'-Aminobiphenyl-4-sulfonate are not extensively documented, the degradation of analogous compounds provides a model for its likely fate. Bacteria capable of utilizing sulfonamides as a carbon and energy source have been isolated. nih.gov For example, the degradation of sulfamethoxazole (B1682508) by Microbacterium sp. BR1 is initiated by ipso-hydroxylation. nih.gov In another pathway, the compound is hydrolyzed to form 4-amino-N-hydroxybenzenesulfonamide, which then undergoes deamination and desulfurization. nih.gov
For aromatic amines, degradation often begins with hydroxylation or deamination reactions, catalyzed by microbial enzymes like dioxygenases. This initial attack can destabilize the aromatic ring, making it susceptible to cleavage. The degradation of 4-chloro-2-aminophenol, for instance, involves ortho- and meta-cleavage of the catechol ring by dioxygenase enzymes. researchgate.net It is plausible that microorganisms could cleave the sulfonamide bond in 4,4'-Aminobiphenyl-4-sulfonate to form 2-aminopyrimidine (B69317) and other intermediates, similar to the degradation of sulfadiazine. nih.gov
The persistence of a chemical in the environment is a measure of how long it remains in a particular compartment before being degraded or transported away. The bioavailability of a compound refers to the fraction that is available for uptake by organisms.
For benzidine and its derivatives, persistence is strongly linked to their tendency to bind to soil and sediment particles. This strong sorption reduces their concentration in the water phase, which can lower their immediate bioavailability to aquatic organisms but also makes them long-term contaminants in the solid phase. The sulfonate group on 4,4'-Aminobiphenyl-4-sulfonate is hydrophilic, which may increase its water solubility compared to the parent benzidine, potentially affecting its sorption behavior and bioavailability. epa.gov
The potential for a substance to be taken up by aquatic organisms from water is often described by the bioconcentration factor (BCF). epa.gov For benzidine, BCF values in bluegill have been measured in the range of 38 to 44, indicating a moderate potential for bioconcentration. epa.gov The introduction of a sulfonate group could alter this property, but specific data for 4,4'-Aminobiphenyl-4-sulfonate is lacking.
Advanced Oxidation Processes for Environmental Remediation
For pollutants that are resistant to natural degradation processes, Advanced Oxidation Processes (AOPs) offer a powerful technological solution for remediation. researchgate.net AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). kirj.eemrforum.com These radicals can rapidly attack and mineralize a wide range of recalcitrant organic pollutants into simpler, less toxic substances like CO2 and water. researchgate.net
Several AOPs have proven effective for treating wastewater containing complex organic compounds:
Fenton and Photo-Fenton: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. mdpi.com The efficiency can be enhanced with UV light (photo-Fenton). mrforum.com
Ozonation (O₃): Ozone is a strong oxidant that can directly react with pollutants or decompose in water to form hydroxyl radicals, especially at higher pH. mdpi.com
UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is an effective method for generating hydroxyl radicals for water treatment. kirj.ee
Heterogeneous Photocatalysis: This technique often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species on the catalyst surface. taylorfrancis.com
These technologies are well-suited for destroying dissolved organic contaminants like aromatic amines. kirj.ee The application of AOPs can lead to the complete degradation of the target pollutant or transform it into byproducts that are more amenable to subsequent biological treatment. psu.edu
Table 2: Common Advanced Oxidation Processes for Water Remediation
| AOP Method | Principle Oxidant(s) | Key Features |
|---|---|---|
| Fenton (Fe²⁺/H₂O₂) | Hydroxyl radical (•OH) | Effective in acidic conditions (pH 2-4), relatively low cost. mdpi.com |
| Ozonation (O₃) | Ozone (O₃), Hydroxyl radical (•OH) | Powerful disinfectant and oxidant; efficiency is pH-dependent. mdpi.com |
| UV/H₂O₂ | Hydroxyl radical (•OH) | No sludge production; effective for a wide range of organics. kirj.ee |
| UV/TiO₂ (Photocatalysis) | Hydroxyl radical (•OH), Superoxide radical (O₂•⁻) | Uses a solid catalyst that can be recovered and reused. taylorfrancis.com |
| Sulfate (B86663) Radical AOPs (SR-AOPs) | Sulfate radical (SO₄•⁻) | Effective over a wide pH range; can be activated by heat, UV, or metal catalysis. mdpi.com |
Oxidative Transformation by Radicals (e.g., hydroxyl radicals)
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). mdpi.com The hydroxyl radical is a powerful, non-selective oxidant capable of degrading a wide range of organic pollutants. mdpi.com While specific studies on the reaction of hydroxyl radicals with 4,4'-Aminobiphenyl-4-sulfonate are not available in the reviewed literature, the degradation pathway can be inferred from studies on structurally similar compounds like aminobenzenesulfonic acids. mdpi.com
The degradation process is initiated by the attack of hydroxyl radicals on the aromatic ring or the amino group. The presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H) on the biphenyl structure influences the reaction mechanism. The amino group is an activating group, making the aromatic rings more susceptible to electrophilic attack by •OH radicals. Conversely, the sulfonic acid group is strongly electron-withdrawing, which deactivates the aromatic ring it is attached to, making it less susceptible to oxidation. frontiersin.org
Based on analogous compounds, the reaction of hydroxyl radicals with 4,4'-Aminobiphenyl-4-sulfonate is expected to proceed via several potential pathways:
Hydroxylation of the Aromatic Ring: The hydroxyl radical can add to the electron-rich positions of the aromatic rings, leading to the formation of hydroxylated derivatives. Studies on other aromatic compounds like 4-chlorophenol (B41353) and 4-nitrophenol (B140041) show that hydroxylation is a primary initial step in their degradation by •OH radicals. researchgate.netresearchgate.net For 4,4'-Aminobiphenyl-4-sulfonate, this would likely result in various hydroxylated aminobiphenyl sulfonates.
Oxidation of the Amino Group: The amino group can be oxidized. For example, the reaction of •OH with 4-aminobenzenesulfonic acid has been proposed to involve the replacement of a hydrogen atom in the amino group with a hydroxyl group, forming a hydroxyamino intermediate. mdpi.com This can be followed by further reactions, potentially leading to the formation of nitroso and subsequently nitro derivatives, such as 4-nitrobenzenesulfonic acid in the case of the simpler analogue. mdpi.com
Ring Cleavage: Following initial hydroxylation, successive attacks by hydroxyl radicals can lead to the opening of the aromatic rings. nih.gov This process breaks down the complex aromatic structure into smaller, more biodegradable aliphatic acids, such as oxalic acid and maleic acid, and eventually leads to complete mineralization into CO₂, H₂O, and inorganic ions (sulfate and ammonium). nih.gov
Electrochemical Degradation Studies
Electrochemical oxidation is an effective method for the degradation of persistent organic pollutants. The process typically involves the generation of powerful oxidizing agents, including hydroxyl radicals, directly on the surface of a suitable anode, such as a Boron-Doped Diamond (BDD) electrode. nih.govresearchgate.net
There is a lack of specific research on the electrochemical degradation of 4,4'-Aminobiphenyl-4-sulfonate. However, studies on analogous compounds, particularly sulfonated anilines like ortanilic acid, metanilic acid, and sulfanilic acid, provide significant insights into the expected behavior of 4,4'-Aminobiphenyl-4-sulfonate under electrochemical oxidation conditions. nih.gov
Research on the electrochemical oxidation of aminobenzenesulfonic acids using a BDD anode has demonstrated high removal efficiencies for Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). nih.gov This indicates that the aromatic structure can be effectively mineralized. The degradation process for these sulfonated amines was found to yield short-chain carboxylic acids, specifically oxalic and maleic acids, as the final identified organic intermediates before complete mineralization. nih.gov
The electron-withdrawing nature of the sulfonic acid group can make the aromatic ring more difficult to oxidize compared to non-sulfonated analogues. frontiersin.org However, the high oxidation power of anodes like BDD can overcome this resistance. The electrochemical process for 4,4'-Aminobiphenyl-4-sulfonate would likely involve initial electron transfer at the anode surface, followed by attack from electrochemically generated hydroxyl radicals. The degradation pathway would mirror that of radical-based oxidation, leading to hydroxylation, cleavage of the biphenyl linkage, desulfonation, deamination, and aromatic ring opening.
The table below summarizes findings from a study on the electrochemical degradation of related sulfonated aromatic amines, which can be considered indicative of the potential for 4,4'-Aminobiphenyl-4-sulfonate degradation.
Table 1. Electrochemical degradation efficiency of aniline (B41778) and its sulfonated isomers on a Boron-Doped Diamond (BDD) anode after 6 hours of treatment. Data from a study on analogous compounds. nih.gov
Advanced Analytical Methodologies for the Characterization and Detection of 4,4 Aminobiphenyl 4 Sulfonate
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopic methods are indispensable for confirming the molecular structure of analytes. Beyond simple identification, advanced spectroscopic techniques can reveal detailed information about an analyte's elemental composition, connectivity, and spatial arrangement of atoms.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown metabolites and degradation products by providing highly accurate mass measurements, which allows for the determination of elemental compositions. Techniques like UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) have been employed to identify transformation products of 4-ABP. researchgate.net In studies of electro-catalytic oxidation of 4-ABP, HRMS analysis identified several degradation products, offering insights into the transformation pathway. researchgate.net The metabolic activation of carcinogenic N-hydroxyarylamines, precursors to DNA binding products, can be studied using these sensitive MS techniques. t3db.ca
Metabolomics approaches, such as chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS), utilize HRMS to achieve extensive coverage of metabolites. ualberta.ca This method improves both LC separation and MS detection, allowing for accurate relative quantification and structural insights into metabolites from various biological samples. ualberta.ca For instance, the wide-SIM/MS2 method, an adductomic approach, has successfully detected several 4-aminobiphenyl (B23562) DNA adducts in non-human DNA samples. escholarship.org
Table 1: Examples of HRMS in the Analysis of 4-Aminobiphenyl and Related Compounds This table is interactive. Click on the headers to sort.
| Analytical Technique | Application | Findings | Reference |
|---|---|---|---|
| UPLC-Q-TOF-MS | Identification of 4-ABP transformation products during electro-catalytic oxidation. | Detected three electro-oxidation transformation products, proposing a plausible degradation pathway. | researchgate.net |
| CIL LC-MS | General metabolomics for extensive coverage of metabolites. | Improves separation and detection, enabling accurate relative quantification and structural elucidation. | ualberta.ca |
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information. While one-dimensional (1D) NMR is standard for basic characterization, advanced techniques like two-dimensional (2D) NMR are crucial for unambiguously assigning complex structures. rug.nl For example, 2D NMR techniques such as [1H, 13C]-HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbon atoms, which is invaluable for the structural analysis of complex aromatic compounds like 4-aminobiphenyl derivatives. iarc.fr
Table 2: Representative 1H NMR Spectral Data for 4-Aminobiphenyl This table is interactive. Click on the headers to sort.
| Solvent | Frequency (MHz) | Proton Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| CDCl₃ | 300 | d, 2H | 6.79-6.82 | rsc.org |
| CDCl₃ | 300 | m, 1H | 7.29-7.34 | rsc.org |
| CDCl₃ | 300 | 2m, 4H | 7.41-7.49 | rsc.org |
| CDCl₃ | 300 | d, 2H | 7.57-7.60 | rsc.org |
| CDCl₃ | 400 | d, 2H | 7.53 | rsc.org |
| CDCl₃ | 400 | m, 4H | 7.40 | rsc.org |
| CDCl₃ | 400 | d, 1H | 7.27 | rsc.org |
| CDCl₃ | 400 | d, 2H | 6.75 | rsc.org |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the vibrational modes of molecules, which are sensitive to chemical bonding and conformation. FTIR spectroscopy is a valuable tool for determining protein secondary structure and can be applied to study the conformational changes of biomolecules upon interaction with compounds like 4,4'-aminobiphenyl-4-sulfonate. nih.gov The technique has been used to identify components in complex biological extracts and can detect residual compounds after extraction processes. science.gov
Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique for detecting aromatic amines. rsc.orgnih.gov Studies on 4-aminobenzenethiol, a structural analog of 4-aminobiphenyl, show that adsorption onto a nanoparticle surface significantly enhances Raman signals and can reveal information about the molecule's orientation and interaction with the surface. rsc.org The appearance of specific b₂-type bands in the SERS spectrum, which are absent in the normal Raman spectrum, is attributed to a charge-transfer transition, providing insight into the electronic and conformational state of the adsorbed molecule. rsc.org SERS methods have been developed for the detection of 4-ABP, demonstrating the feasibility of distinguishing it from isomers based on their unique spectral fingerprints. researchgate.net
Chromatographic Separation and Quantification Methods
Chromatographic techniques are the cornerstone for separating and quantifying analytes in complex mixtures. The combination of a separation technique with a sensitive detector, such as a mass spectrometer, provides the high degree of selectivity and sensitivity required for trace-level analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 4-ABP and its DNA adducts. oup.comnih.gov Numerous methods have been developed and optimized for high sensitivity, often reaching detection limits in the attomole (10⁻¹⁸ mol) to femtomole (10⁻¹⁵ mol) range. oup.comnih.gov These methods typically employ nano-flow HPLC systems with online sample enrichment to handle limited sample availability and achieve low detection limits. nih.govnih.gov
Method development focuses on optimizing the chromatographic separation and the mass spectrometric detection. For the dG-C8-4-ABP adduct, quantification is commonly performed using selected reaction monitoring (SRM), tracking the transition of the precursor ion [M+H]⁺ at m/z 435 to the product ion at m/z 319, which corresponds to the characteristic loss of the deoxyribose sugar. oup.comnih.gov A deuterated internal standard (e.g., dG-C8-4-ABP-d₉) is used to ensure accurate quantification by accounting for matrix effects and variations in instrument response. oup.comnih.gov
Table 3: Summary of Developed LC-MS/MS Methods for 4-ABP Adducts This table is interactive. Click on the headers to sort.
| Method | Analyte | Key Features | Detection Limit | Reference |
|---|---|---|---|---|
| nano-HPLC-MS/MS | dG-C8-4-ABP | Nano-flow rates, online sample enrichment, capillary column. | 20 amol (5 adducts in 10⁹ nucleosides) | nih.govnih.gov |
| LC/MS | dG-C8-4-ABP | Immunoaffinity chromatography purification, SRM detection. | 700 amol (1 adduct in 10⁹ bases) | oup.com |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers rapid analysis times and high resolution, making it a promising alternative to HPLC. cdc.gov Methods using Capillary Zone Electrophoresis (CZE) have been successfully developed for the simultaneous analysis of multiple aromatic amines, including 4-aminobiphenyl, in water samples. researchgate.net The main drawback of CE for environmental analysis can be its lower concentration sensitivity due to the small injection volumes and short optical path length, but this can be overcome by coupling it with pre-concentration techniques like microporous membrane liquid-liquid extraction. researchgate.net CE has demonstrated its utility in separating a wide range of underivatized amino acids and sugars in under 30 minutes, showcasing its versatility for charged and polar analytes like 4,4'-aminobiphenyl-4-sulfonate. nih.gov
Ion Chromatography (IC) is a specialized chromatographic technique designed for the separation of ionic species. While specific applications for 4,4'-aminobiphenyl-4-sulfonate were not found, the fundamental principle of IC makes it an ideal candidate for the analysis of this sulfonated compound. IC utilizes ion-exchange resins as the stationary phase to separate analytes based on their charge, making it highly suitable for quantifying sulfonate-containing molecules in aqueous samples.
Electrochemical Detection Methods
Electrochemical detection methods are well-suited for analyzing electroactive compounds like aromatic amines. The fundamental requirement for electrochemical detection is that the analyte must be capable of being oxidized or reduced at an electrode surface within a suitable potential range. basinc.com For aromatic amines such as 4,4'-aminobiphenyl-4-sulfonate, the primary electroactive functional group is the amine (-NH2), which can be electrochemically oxidized.
The general process involves applying a potential to a working electrode immersed in a solution containing the analyte. basinc.com When the applied potential reaches the oxidation potential of the analyte, electrons are transferred from the analyte to the electrode, generating a current that is proportional to the analyte's concentration. basinc.com The presence of the sulfonate group (-SO3-) in 4,4'-aminobiphenyl-4-sulfonate, while generally not electroactive itself, influences the molecule's solubility and electronic properties, which can affect its oxidation potential compared to the non-sulfonated 4-aminobiphenyl.
Voltammetric Techniques for Quantitative Analysis
Voltammetry is a key category of electroanalytical methods used for the quantitative determination of electroactive species. Techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful tools for studying and quantifying compounds that undergo redox reactions. nih.govabechem.com
In the context of aromatic amines, voltammetric methods typically rely on the oxidation of the amino group at a working electrode, often made of glassy carbon (GCE). nih.gov For instance, the electrochemical oxidation of 4-ABP, the parent compound of 4,4'-aminobiphenyl-4-sulfonate, has been studied using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED). researchgate.net In such systems, the analyte is first separated chromatographically and then detected electrochemically as it flows past the electrode. basinc.com
A study on 4-ABP demonstrated that it could be quantified with a low limit of detection using HPLC-ED. researchgate.net The choice of mobile phase, which must be electrically conductive, and the potential set at the working electrode are critical parameters for achieving selectivity and sensitivity. basinc.com By setting the potential at a level sufficient to oxidize the target compound, a measurable current is produced, allowing for quantification. basinc.com
Research on similar compounds, like sulfanilamide, using square-wave voltammetry has shown a linear relationship between the peak current and concentration over a specific range, enabling precise quantification. nih.gov For sulfanilamide, an irreversible oxidation peak was observed at +1.06 V on a GCE, with the process being controlled by diffusion. nih.gov Similar principles would apply to the voltammetric analysis of 4,4'-aminobiphenyl-4-sulfonate.
The table below summarizes the detection limits achieved for 4-Aminobiphenyl (4-ABP) using various detection methods coupled with HPLC, providing a benchmark for the potential quantitative analysis of its sulfonated derivative.
| Detection Method | Analyte | Limit of Detection (LOD) | Reference |
| HPLC-ED | 4-Aminobiphenyl | 2.0 × 10⁻⁶ mol L⁻¹ | researchgate.net |
| HPLC-UV | 4-Aminobiphenyl | 6.0 × 10⁻⁶ mol L⁻¹ | researchgate.net |
| HPLC-Fluorescence | 4-Aminobiphenyl | 8.0 × 10⁻⁸ mol L⁻¹ | researchgate.net |
Sensor-Based Electrochemical Detection (non-clinical)
Electrochemical sensors offer a rapid, sensitive, and often portable means of detecting specific chemical compounds in various matrices. These devices typically consist of a recognition element integrated with a transducer that converts the chemical interaction into a measurable electrical signal. For non-clinical applications, such as environmental monitoring, sensor-based detection is highly valuable.
While specific sensors for 4,4'-aminobiphenyl-4-sulfonate are not widely reported, the development of sensors for structurally similar compounds like 4-aminophenol (B1666318) provides a strong precedent. nih.govresearchgate.net One advanced approach involves using interdigitated array (IDA) microelectrodes. nih.gov In an IDA sensor, the analyte undergoes redox cycling between two closely spaced electrodes, which amplifies the signal and enhances sensitivity. nih.gov A study on 4-aminophenol demonstrated that an IDA-based sensor could achieve a linear detection range from 1 to 1000 µM with high reproducibility and a rapid detection time of less than one minute per sample. nih.gov Such a design could be adapted for the detection of 4,4'-aminobiphenyl-4-sulfonate.
The performance of electrochemical sensors can also be improved by modifying the electrode surface. For example, modifying a carbon paste electrode with the cationic surfactant cetyltrimethylammonium bromide (CTAB) was shown to enhance the sensitivity and stability for the detection of 4-aminophenol. researchgate.net The study found that the electrode process was controlled by adsorption, and a detection limit of 1x10⁻⁷ M was achieved. researchgate.net These modification strategies could potentially lower the detection limit for 4,4'-aminobiphenyl-4-sulfonate.
The table below details the characteristics of an electrochemical sensor developed for 4-aminophenol, which serves as a model for potential sensor designs for 4,4'-aminobiphenyl-4-sulfonate.
| Sensor Type | Analyte | Key Features | Linear Range | Detection Limit | Reference |
| Interdigitated Array (IDA) Electrode | 4-Aminophenol | Redox cycling for signal amplification, small sample volume (800 nL) | 1 - 1000 µM | Not Specified | nih.gov |
| CTAB-Modified Carbon Paste Electrode | 4-Aminophenol | Adsorption-controlled process, enhanced sensitivity | 1 mM - 4 mM | 1x10⁻⁷ M | researchgate.net |
Photophysical and Photochemical Properties of 4,4 Aminobiphenyl 4 Sulfonate
Absorption and Emission Characteristics
The electronic absorption and emission spectra of 4,4'-Aminobiphenyl-4-sulfonate are influenced by the solvent environment due to its zwitterionic nature and the potential for intramolecular charge transfer.
UV-Vis Absorption Spectra and Molar Extinction Coefficients
The UV-Vis absorption spectrum of biphenyl (B1667301) derivatives is characterized by a strong absorption band in the UV region, which is attributed to π-π* transitions of the conjugated system. For substituted biphenyls, the position and intensity of these bands can be significantly affected by the nature and position of the substituents. In the case of 4,4'-Aminobiphenyl-4-sulfonate, the presence of the amino group (an auxochrome) and the sulfonate group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. For push-pull systems like this, high molar extinction coefficients are generally expected for the main absorption bands.
Table 1: UV-Vis Absorption Maxima of Structurally Related Compounds
| Compound | Solvent | Absorption Maximum (λ_max) (nm) |
| 4,4′-Diaminodiphenyl sulfone | Water | 291 |
| 4,4′-Diaminodiphenyl sulfone | Methanol (B129727) | 296 |
| 4,4′-Diaminodiphenyl sulfone | Acetonitrile | 292 |
| 4,4′-Diaminodiphenyl sulfone | Dimethyl Sulfoxide (B87167) | 300 |
Data sourced from a study on 4,4′-diaminodiphenyl sulfone. researchgate.net
Fluorescence Quantum Yields and Lifetimes
Fluorescence quantum yield (Φ_F_) is the ratio of photons emitted to photons absorbed, and it provides a measure of the efficiency of the fluorescence process. The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular environment and any processes that compete with fluorescence, such as non-radiative decay and intersystem crossing.
For donor-acceptor substituted biphenyl derivatives, the fluorescence properties are often governed by an intramolecular charge transfer (ICT) process. frontiersin.org In polar solvents, the ICT state can be stabilized, which may lead to a decrease in the fluorescence quantum yield and a change in the fluorescence lifetime. frontiersin.org
Specific data for 4,4'-Aminobiphenyl-4-sulfonate is not available, but studies on 4,4′-diaminodiphenyl sulfone show a strong dependence of fluorescence quantum yield on the solvent. researchgate.net For example, the quantum yield of the ICT emission band is significantly higher in more viscous and polar solvents like glycerol (B35011) compared to less polar solvents. researchgate.net This suggests that the environment plays a crucial role in the radiative and non-radiative decay pathways of the excited state.
Table 2: Photophysical Data for 4,4′-Diaminodiphenyl sulfone in Various Solvents
| Solvent | ICT Emission (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) (ICT band) |
| Water | 459 | 0.0057 |
| Methanol | 417 | 0.0510 |
| Acetonitrile | 440 | 0.2534 |
| Dimethyl Sulfoxide | 414 | 0.1505 |
| Glycerol | 418 | 0.2741 |
Data sourced from a study on 4,4′-diaminodiphenyl sulfone. researchgate.net
Excited State Dynamics and Energy Transfer Mechanisms
The events that occur from the moment of photon absorption to the return to the ground state are collectively known as excited-state dynamics. For 4,4'-Aminobiphenyl-4-sulfonate, these dynamics are expected to be complex, involving ICT and potentially other relaxation pathways.
Time-Resolved Spectroscopy Studies
Time-resolved spectroscopy techniques are essential for elucidating the dynamics of excited states. acs.org These methods can monitor the evolution of excited species on timescales from femtoseconds to milliseconds. For donor-acceptor systems, time-resolved emission and absorption spectroscopy can track the formation and decay of the ICT state.
Quenching Studies and Energy Transfer Pathways
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including energy transfer to another molecule (the quencher). While specific quenching studies on 4,4'-Aminobiphenyl-4-sulfonate were not found, the principles of fluorescence quenching are well-established.
In push-pull systems, the efficiency of intramolecular charge transfer can be considered a form of self-quenching of the initially excited state. In the presence of external quenchers, the fluorescence can be further diminished. The study of quenching can provide valuable information about the accessibility of the fluorophore to the quencher and the nature of their interaction.
Energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through Förster resonance energy transfer (FRET) or Dexter electron transfer. The efficiency of these processes depends on factors such as the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and their relative orientation.
Photoreactivity and Photoisomerization Processes
Photoreactivity refers to the chemical reactions that a molecule undergoes from an electronically excited state. Photoisomerization is a light-induced change in the molecule's isomeric form. For aminobiphenyls, photoreactions can be complex. Some aminobiphenyl isomers are known to undergo photochemical reactions involving proton transfer.
Supramolecular Chemistry Involving 4,4 Aminobiphenyl 4 Sulfonate
Self-Assembly of Ordered Structures
The amphiphilic nature of 4,4'-aminobiphenyl-4-sulfonate, arising from its distinct polar and non-polar regions, is a key driver for its self-assembly into well-defined, ordered structures in solution and in the solid state. This process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.
Formation of Hydrogels and Liquid Crystals
While specific studies detailing the formation of hydrogels and liquid crystals directly from 4,4'-aminobiphenyl-4-sulfonate are not extensively reported in the provided search results, the principles of its molecular structure suggest a strong potential for such behaviors. For instance, alkyl-sulfonated polyimides, which share structural motifs with 4,4'-aminobiphenyl-4-sulfonate, are known to exhibit lyotropic liquid crystalline properties. jaist.ac.jp This behavior is driven by the phase segregation of their hydrophilic and hydrophobic domains, leading to the formation of ordered structures in the presence of a solvent. jaist.ac.jp It is plausible that under specific conditions of concentration, temperature, and solvent, 4,4'-aminobiphenyl-4-sulfonate could similarly self-assemble into hydrogel networks or liquid crystalline phases. The amino and sulfonate groups would facilitate the formation of an extensive hydrogen-bonding network, entrapping water molecules to form a hydrogel. Simultaneously, the aromatic biphenyl (B1667301) cores could stack through π-π interactions, leading to the long-range orientational order characteristic of liquid crystals.
Crystal Engineering and Solid-State Structures
The principles of crystal engineering, which involve the design and synthesis of solid-state structures with desired properties, are highly relevant to 4,4'-aminobiphenyl-4-sulfonate. The directionality and predictability of hydrogen bonds, coupled with π-π stacking and electrostatic interactions, allow for the construction of complex and ordered crystalline networks.
Studies on similar molecules, such as 4-aminophenyl 4-X-phenyl sulfones, reveal significant charge redistribution within the molecule, leading to a shortening of C-N and C-S bond distances. rsc.org This charge transfer primarily occurs from the amino group to the sulfonyl group. rsc.org The crystal packing of these molecules is often characterized by N-H···O hydrogen bonds, although these are typically weak. rsc.org It is highly probable that 4,4'-aminobiphenyl-4-sulfonate would exhibit similar structural distortions and intermolecular interactions in its crystalline form. The presence of both a strong hydrogen-bond donor (amino group) and acceptor (sulfonate group) within the same molecule facilitates the formation of robust and predictable hydrogen-bonding motifs, which are fundamental to crystal engineering.
Host-Guest Chemistry
The biphenyl portion of 4,4'-aminobiphenyl-4-sulfonate provides a hydrophobic cavity capable of encapsulating smaller guest molecules, making it an interesting participant in host-guest chemistry. This area of supramolecular chemistry focuses on the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions.
Encapsulation within Cyclodextrins or Calixarenes
Cyclodextrins and calixarenes are well-known macrocyclic hosts capable of encapsulating a wide variety of guest molecules within their hydrophobic cavities. nih.govrsc.org The hydrophobic biphenyl unit of 4,4'-aminobiphenyl-4-sulfonate makes it a suitable guest for these macrocycles in aqueous solutions. The encapsulation is primarily driven by hydrophobic and van der Waals interactions between the biphenyl moiety and the nonpolar interior of the host. nih.gov
Cyclodextrins , which are cyclic oligosaccharides, can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and stability in water. nih.gov While direct studies on the encapsulation of 4,4'-aminobiphenyl-4-sulfonate by cyclodextrins were not found, the principles of cyclodextrin (B1172386) host-guest chemistry strongly suggest this possibility.
Calixarenes are another class of macrocyclic hosts with a "basket-like" shape that can be functionalized to enhance their water solubility and guest-binding properties. nih.govarxiv.org Water-soluble calixarenes, such as those bearing sulfonate groups (sulfonated calixarenes), are particularly effective at binding and encapsulating guest molecules in aqueous environments. arxiv.orgnih.gov The hydrophobic cavity of a sulfonated calixarene (B151959) could readily accommodate the biphenyl portion of 4,4'-aminobiphenyl-4-sulfonate, while the ionic interactions between the sulfonate groups of the host and the amino group of the guest could provide additional stabilization for the complex. The formation of such host-guest complexes can be influenced by factors such as the size of the calixarene cavity and the pH of the solution. nih.govresearchgate.net
| Host Molecule | Potential Guest | Driving Interactions | Potential Applications |
| β-Cyclodextrin | 4,4'-Aminobiphenyl-4-sulfonate | Hydrophobic interactions, van der Waals forces | Increased solubility, stabilization |
| Sulfonated Calix[n]arene | 4,4'-Aminobiphenyl-4-sulfonate | Hydrophobic interactions, π-π stacking, electrostatic interactions | Molecular recognition, sensing |
Non-covalent Interactions with Macrocyclic Receptors
Beyond simple encapsulation, the interaction of 4,4'-aminobiphenyl-4-sulfonate with macrocyclic receptors involves a variety of non-covalent forces. These interactions are the foundation of molecular recognition, where a host molecule selectively binds to a specific guest. The key interactions at play include:
Hydrogen Bonding: The amino group of 4,4'-aminobiphenyl-4-sulfonate can act as a hydrogen bond donor, while the sulfonate group can act as a hydrogen bond acceptor. This allows for the formation of specific hydrogen-bonding patterns with complementary functional groups on a macrocyclic receptor.
π-π Stacking: The aromatic biphenyl system can engage in π-π stacking interactions with other aromatic moieties present in a macrocyclic host. These interactions are crucial for the stability of the resulting host-guest complex.
Electrostatic Interactions: The negatively charged sulfonate group and the potentially protonated (positively charged) amino group can participate in strong electrostatic interactions with charged or polar sites on a macrocyclic receptor.
Hydrophobic Interactions: As previously mentioned, the hydrophobic biphenyl core will preferentially reside in non-polar environments, driving its association with the hydrophobic cavities of macrocyclic hosts in aqueous media.
The combination of these non-covalent interactions allows for the design of macrocyclic receptors that can selectively bind 4,4'-aminobiphenyl-4-sulfonate. The study of these interactions is fundamental to understanding and controlling molecular recognition processes.
Directed Assembly for Functional Materials (non-clinical)
The self-assembly properties of 4,4'-aminobiphenyl-4-sulfonate and its derivatives can be harnessed to create functional materials with specific, non-clinical applications. By controlling the assembly process, it is possible to fabricate materials with tailored optical, electronic, or catalytic properties.
The directed assembly of molecules into functional materials often relies on the strategic placement of functional groups that can guide the formation of a desired supramolecular architecture. In the case of 4,4'-aminobiphenyl-4-sulfonate, the amino and sulfonate groups can be used to direct the assembly process through hydrogen bonding and electrostatic interactions.
For example, polymers incorporating units similar to 4,4'-aminobiphenyl-4-sulfonate have been investigated for their potential in creating electrically semi-conducting materials. idu.ac.id By incorporating charge-carrier transporting units, such as triarylamines, into a polymer backbone, it is possible to develop materials with tunable electronic properties. idu.ac.id The self-assembly of these polymers can lead to the formation of ordered nanostructures, which can enhance their performance in electronic devices. idu.ac.id
Furthermore, donor-acceptor substituted biphenyl derivatives, a class of molecules to which 4,4'-aminobiphenyl-4-sulfonate belongs, are known to exhibit interesting photophysical properties due to intramolecular charge transfer. frontiersin.org The ability to control the assembly of these molecules could lead to the development of materials for applications in sensing, imaging, and optoelectronics. frontiersin.org The directed assembly could be used to create specific arrangements of the molecules that enhance their fluorescence or other optical properties.
| Functional Material Application | Role of 4,4'-Aminobiphenyl-4-sulfonate Moiety | Key Supramolecular Interactions |
| Electrically Conducting Polymers | Charge-carrier transporting unit | π-π stacking, hydrogen bonding |
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer component | π-π stacking, dipole-dipole interactions |
| Chemical Sensors | Recognition element | Host-guest interactions, hydrogen bonding |
Intermolecular Interactions and Biochemical Relevance Non Human/non Clinical
Binding to Model Protein Systems (e.g., BSA, Lysozyme - for fundamental interaction studies, not drug binding)
The interaction of small molecules with model proteins such as Bovine Serum Albumin (BSA) and Lysozyme is a common strategy to probe binding affinity and mechanisms. While direct and extensive research specifically on 4'-Aminobiphenyl-4-sulfonate is limited, the principles of its interaction can be inferred from studies of structurally related sulfonated aromatic compounds. The sulfonate group (SO₃⁻) typically contributes to electrostatic interactions with positively charged amino acid residues, while the aminobiphenyl structure allows for hydrophobic and van der Waals interactions.
Studies on analogous compounds, such as 4-ethyl phenyl sulfate (B86663) (EPS) and 1-anilino-naphthalene-8-sulfonate (ANS), with BSA show that binding often occurs within hydrophobic pockets of the protein. researchgate.net For instance, the binding of EPS to BSA involves hydrogen bonding with residues like ARG 409 and hydrophobic interactions with TYR 496. plos.org Similarly, ANS is known to bind to hydrophobic cavities in BSA, with its sulfonate group forming electrostatic interactions with nearby positively charged residues. researchgate.net These interactions are critical for the formation of a stable protein-ligand complex.
Spectroscopic techniques are invaluable for elucidating the binding mechanism of ligands to proteins. Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues in proteins like BSA and lysozyme, is a primary tool. When a ligand binds near a tryptophan residue, it can cause a quenching (decrease) or enhancement of the fluorescence signal.
In studies of similar molecules, the fluorescence quenching of BSA upon binding with ligands like EPS indicates the formation of a complex. nih.gov The mechanism of quenching can be determined to be either static (formation of a ground-state complex) or dynamic (collisional quenching). This differentiation is crucial for understanding the nature of the interaction.
Synchronous fluorescence and Circular Dichroism (CD) spectroscopy provide further insights. Synchronous fluorescence can reveal changes in the microenvironment around tryptophan and tyrosine residues, while CD spectroscopy is used to detect alterations in the secondary structure (e.g., α-helix content) of the protein upon ligand binding. plos.orgnih.gov For example, the interaction of some sulfonamide drugs with myoglobin (B1173299) resulted in a notable loss of helicity, indicating a perturbation of the protein's three-dimensional structure. nih.gov
Isothermal Titration Calorimetry (ITC) and temperature-dependent fluorescence quenching studies are used to determine the key thermodynamic parameters of the binding interaction: the binding constant (Kₐ), enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°). These parameters reveal the spontaneity of the binding process and the nature of the forces driving it.
ΔG°: A negative value indicates a spontaneous binding process.
ΔH° and ΔS°: The signs and magnitudes of these values provide insight into the types of non-covalent interactions involved:
ΔH° < 0 and ΔS° > 0: Suggests both electrostatic and hydrophobic interactions.
ΔH° > 0 and ΔS° > 0: Indicates predominantly hydrophobic interactions.
ΔH° < 0 and ΔS° < 0: Points towards van der Waals forces and hydrogen bonding.
While specific data for 4'-Aminobiphenyl-4-sulfonate is not available, studies on other protein-ligand systems provide a framework for what might be expected. For instance, the binding of certain sulfonamides to heme proteins was found to be driven primarily by non-polyelectrolytic (hydrophobic) forces and hydrogen bonding. nih.govresearchgate.net
Table 1: Illustrative Thermodynamic Parameters for Ligand-Protein Interactions (Analogous Systems)
| Interacting System | Method | Binding Constant (K) (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Primary Driving Forces |
| Sulfamethazine-Myoglobin | Calorimetry | 5.36 x 10⁴ | -27.0 | -15.5 | +38.6 | Hydrophobic forces, Hydrogen bonding |
| Sulfadiazine-Myoglobin | Calorimetry | 3.23 x 10⁴ | -25.7 | -12.3 | +45.0 | Hydrophobic forces, Hydrogen bonding |
| 4-EPS-BSA | Spectroscopy | ~10⁴ | -22.9 | Not Reported | Not Reported | Hydrophobic forces, Hydrogen bonding |
Note: This table is based on data from analogous sulfonated compounds to illustrate the principles of thermodynamic analysis and does not represent direct data for 4'-Aminobiphenyl-4-sulfonate.
Interactions with Nucleic Acids (DNA/RNA) in Model Systems
The interaction of small molecules with DNA and RNA is a field of intense study. For 4'-Aminobiphenyl-4-sulfonate, the planar biphenyl (B1667301) system suggests a potential for interaction with the stacked base pairs of nucleic acids. The parent compound, 4-aminobiphenyl (B23562) (4-ABP), is known to form covalent adducts with DNA, particularly at the C8 position of guanine, which can lead to conformational changes. nih.govnih.gov The presence of the negatively charged sulfonate group in 4'-Aminobiphenyl-4-sulfonate would likely modulate this interaction, potentially influencing its approach to the negatively charged phosphate (B84403) backbone of DNA through electrostatic repulsion, while also increasing its water solubility.
Small molecules typically interact with the DNA double helix in two primary non-covalent ways:
Groove Binding: The molecule fits into the minor or major groove of the DNA. This mode is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. Minor groove binders are typically crescent-shaped molecules that fit snugly into the narrow minor groove, often with a preference for AT-rich sequences. nih.gov
Intercalation: A planar, aromatic molecule inserts itself between the stacked base pairs of the DNA helix. This causes a distortion of the DNA structure, typically unwinding and lengthening the helix. nih.gov
While direct studies on 4'-Aminobiphenyl-4-sulfonate are lacking, research on its parent compound, 4-aminobiphenyl, indicates that its metabolites can stack with DNA bases. nih.govnih.gov Theoretical models suggest that after forming an adduct, the aminobiphenyl moiety can reside in the major groove of the DNA helix or adopt a base-stacked conformation. nih.gov The choice between groove binding and intercalation for a non-covalent interaction would depend on the molecule's size, planarity, and charge. The bulky sulfonate group might sterically hinder intercalation, favoring a groove-binding mode.
The binding of a ligand can significantly alter the conformation of DNA or RNA. Intercalators, by definition, cause a lengthening and unwinding of the DNA helix. nih.gov Even groove binders can induce localized changes in DNA structure.
Studies on the carcinogen 4-aminobiphenyl have shown that its covalent attachment to a deoxydinucleoside monophosphate (dCpdG) results in a flexible structure with a mixture of conformers, including both carcinogen-base-stacked and base-base-stacked states. nih.gov Minimized potential energy calculations suggest that in a larger DNA polymer, the most stable conformation places the 4-aminobiphenyl adduct in the exterior of the helix's major groove, causing minimal distortion. nih.gov However, at a replication fork where the DNA is unwound, a more disruptive base-stacked conformation could become more favorable. nih.gov The influence of the sulfonate group on these conformational changes remains an area for further investigation.
Enzyme-Substrate/Inhibitor Analog Studies (focus on mechanism, not efficacy/safety)
In mechanistic enzymology, molecules that are structurally similar to an enzyme's natural substrate or transition state can serve as valuable tools. These analogs can act as competitive inhibitors or be used to probe the geometry and electronic environment of the enzyme's active site.
Given its structure, 4'-Aminobiphenyl-4-sulfonate could be studied as an analog in enzymes that process aromatic sulfonates or biphenyl compounds. For example, sulfotransferases are a class of enzymes that catalyze the transfer of a sulfuryl group. nih.gov While not a substrate for transfer, 4'-Aminobiphenyl-4-sulfonate could potentially act as an inhibitor by binding to the active site intended for a sulfonate-containing substrate.
Mechanistic studies often involve:
Kinetics: Determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring reaction rates at varying substrate and inhibitor concentrations.
Structural Biology: Using X-ray crystallography or NMR to determine the three-dimensional structure of the enzyme-inhibitor complex, revealing the specific amino acid residues involved in binding.
Computational Modeling: Molecular docking can predict the most favorable binding pose of the inhibitor in the enzyme's active site. nih.gov
For example, studies on adenosine (B11128) sulfamate (B1201201) analogues as inhibitors of the ubiquitin-activating enzyme (UAE) have revealed a mechanism of "substrate-assisted inhibition," where the inhibitor forms an adduct with the substrate that then binds tightly to the enzyme's active site. nih.gov Such detailed mechanistic studies, while not performed on 4'-Aminobiphenyl-4-sulfonate, illustrate the approaches used to understand how sulfonate-containing compounds can function as enzyme inhibitors.
An in-depth examination of the biochemical interactions of 4'-Aminobiphenyl-4-sulfonate reveals a landscape centered more on its formation during metabolic processes rather than its direct action as an enzyme modulator. Research has predominantly focused on the enzymatic sulfonation of 4-aminobiphenyl (ABP) metabolites, a critical step in its bioactivation into a reactive species.
2 Structural Biology Aspects of Binding
Detailed structural biology information, such as X-ray crystallography or NMR spectroscopy data, for 4'-Aminobiphenyl-4-sulfonate bound to an enzyme or protein target is not extensively available in the current body of scientific literature. Research has instead focused on the structural consequences of the binding of metabolically activated 4-aminobiphenyl to DNA.
After the enzymatic formation of the N-hydroxy-4-aminobiphenyl sulfuric acid ester and its subsequent conversion to a nitrenium ion, this reactive electrophile attacks nucleophilic sites on DNA bases. This results in the formation of covalent DNA adducts. The primary adduct formed is at the C8 position of guanine. This structural alteration to the DNA helix is a form of damage that can lead to mutations during DNA replication if not repaired, which is a fundamental aspect of its carcinogenic mechanism nih.gov.
While not a direct protein-ligand interaction involving 4'-Aminobiphenyl-4-sulfonate, the formation of these adducts represents a critical structural interaction at the molecular level. The study of these DNA adducts has been crucial for understanding the genotoxic effects of 4-aminobiphenyl.
In a related context, the crystal structure of a salt, 4-aminiumbiphenyl benzenesulfonate, has been determined. In this structure, the sulfonic acid donates a proton to the amino group of 4-aminobiphenyl, forming an ion pair. The two phenyl rings of the 4-aminiumbiphenyl cation are twisted relative to each other by 27.7° researchgate.net. This provides some insight into the non-covalent interactions and conformations that sulfonated biphenyl structures can adopt, but it does not represent the binding of the specified compound to a biological macromolecule.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Aminobiphenyl-4-sulfonate in a laboratory setting?
- Methodological Answer : Synthesis requires precise control of sulfonation and amination steps. Optimize reaction conditions (e.g., temperature, solvent polarity) using factorial design to minimize side products like sulfones or over-oxidized derivatives. Monitor intermediates via TLC or HPLC, and purify using column chromatography with gradients tailored to polarity differences . Safety protocols for handling aryl amines (e.g., PPE, fume hoods) are critical due to potential carcinogenicity .
Q. Which spectroscopic techniques are essential for characterizing 4-Aminobiphenyl-4-sulfonate?
- Methodological Answer :
- NMR : Use - and -NMR to confirm biphenyl connectivity and sulfonate substitution patterns. Chemical shifts for aromatic protons near the sulfonate group typically appear downfield (~7.5–8.5 ppm) due to electron withdrawal .
- IR : Identify sulfonate S=O stretching vibrations at 1150–1250 cm and NH stretches at 3300–3500 cm.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation pathways .
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–11) at 40°C for 30 days. Analyze degradation products via LC-MS and quantify stability using UV-Vis spectroscopy. Control variables include ionic strength and light exposure. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for sulfonate group introduction?
- Methodological Answer : Apply a 2 factorial design to test variables:
- Factors : Reaction temperature (60–100°C), sulfuric acid concentration (70–98%), and stoichiometry (1:1 to 1:3 biphenyl:sulfonating agent).
- Responses : Yield, purity (HPLC area%), and byproduct formation.
- Analysis : Use ANOVA to identify significant interactions. For example, higher acid concentrations may improve sulfonation efficiency but increase oxidation risks. Response surface models can pinpoint optimal conditions .
Q. What computational approaches are effective for modeling the electronic properties of 4-Aminobiphenyl-4-sulfonate?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps and electrostatic potential surfaces. Predict sulfonate’s electron-withdrawing effects on the biphenyl system.
- Molecular Dynamics : Simulate solvation behavior in polar solvents (e.g., water, methanol) to assess aggregation tendencies.
- Software Tools : COMSOL Multiphysics or Gaussian for simulations; Python-based scripts for data analysis .
Q. How can researchers resolve contradictions in reported sulfonate group reactivity data?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variables like solvent polarity, counterion effects (e.g., Na vs. K), and catalytic additives.
- Controlled Replication : Reproduce conflicting experiments under standardized conditions. For example, discrepancies in nucleophilic substitution rates may arise from trace moisture in aprotic solvents.
- Theoretical Frameworks : Apply Marcus theory or Hammett correlations to contextualize reactivity trends .
Q. What strategies are recommended for studying degradation mechanisms in environmental matrices?
- Methodological Answer :
- Isotopic Labeling : Use -labeled sulfonate to track transformation pathways (e.g., desulfonation, hydroxylation) via LC-MS/MS.
- Microcosm Experiments : Incubate the compound in soil/water systems under aerobic/anaerobic conditions. Monitor metabolites and employ QSAR models to predict ecotoxicological impacts .
Q. How can interdisciplinary applications (e.g., materials science, biology) be systematically explored?
- Methodological Answer :
- Materials Science : Functionalize metal-organic frameworks (MOFs) with 4-Aminobiphenyl-4-sulfonate via post-synthetic modification. Characterize adsorption capacity for gases (e.g., CO) using BET analysis.
- Biology : Screen for enzyme inhibition (e.g., tyrosine kinases) via fluorescence polarization assays. Molecular docking studies (AutoDock Vina) can prioritize targets based on binding affinity .
Tables for Key Data
Table 1 : Optimized Synthesis Conditions via Factorial Design
| Factor | Level 1 | Level 2 | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 85 |
| HSO (%) | 70 | 98 | 90 |
| Stoichiometry | 1:1 | 1:3 | 1:2.2 |
Table 2 : Stability Study Results (pH 7, 40°C)
| Time (Days) | % Remaining | Major Degradation Product |
|---|---|---|
| 0 | 100 | N/A |
| 15 | 92 | Desulfonated biphenyl |
| 30 | 78 | Oxidized quinone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
